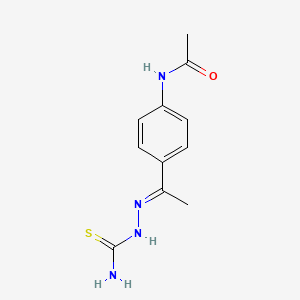![molecular formula C16H21N2O3P B1660376 N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine CAS No. 75333-92-5](/img/structure/B1660376.png)
N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine is an organophosphorus compound with a unique structure that combines a phosphonic acid moiety with a phenyl and pyridinylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenyl(2-pyridinylamino)methyl precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine can be compared with other similar compounds, such as:
Phosphonic acid, phenyl-, diethyl ester: Lacks the pyridinylamino group, resulting in different chemical properties and applications.
Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, dimethyl ester: Similar structure but with different ester groups, leading to variations in reactivity and solubility.
Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, monoethyl ester:
The uniqueness of phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
75333-92-5 |
|---|---|
Molekularformel |
C16H21N2O3P |
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(14-10-6-5-7-11-14)18-15-12-8-9-13-17-15/h5-13,16H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
IHUDGZQJDWGSIJ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=N2)OCC |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=N2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)
![4-Chloro-N-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B1660298.png)
![Acetic acid, [[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B1660299.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1660301.png)
![1H-Pyrido[3,4-b]indol-1-one, 2-butyl-2,3,4,9-tetrahydro-](/img/structure/B1660302.png)



![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1660307.png)



![2-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B1660316.png)
